![molecular formula C9H14O4 B14527094 2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one CAS No. 62644-40-0](/img/structure/B14527094.png)
2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[410]heptan-5-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the formation of its bicyclic core through cyclization reactions. One common method involves the reaction of appropriate precursors under acidic or basic conditions to form the dioxabicycloheptane ring system. The methoxy and propan-2-yl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution processes efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- Glyceraldehyde acetonide
- Tetraoxaspiroundecanes
Uniqueness
2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one is unique due to its specific bicyclic structure and the presence of both methoxy and propan-2-yl groups. These features confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
62644-40-0 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C9H14O4/c1-4(2)6-5(10)7-8(12-7)9(11-3)13-6/h4,6-9H,1-3H3 |
InChI Key |
IFARUJDUXZXDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)C2C(O2)C(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


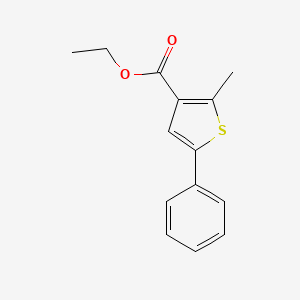
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine](/img/structure/B14527029.png)
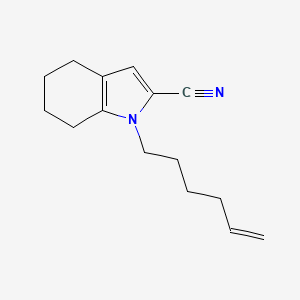
![2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile](/img/structure/B14527044.png)
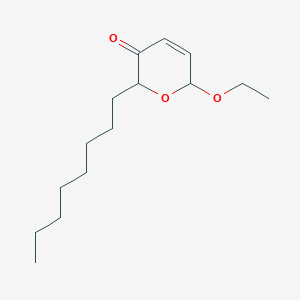
![2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole](/img/structure/B14527053.png)
![3-[(2,4-Dimethylphenyl)(phenyl)methyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14527066.png)
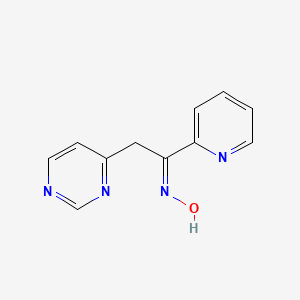
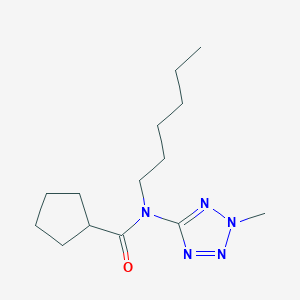

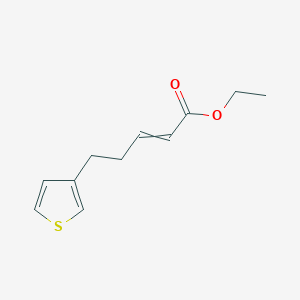
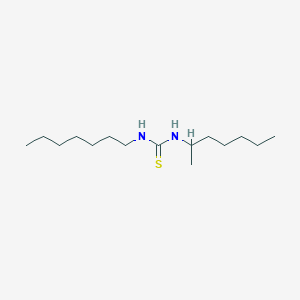
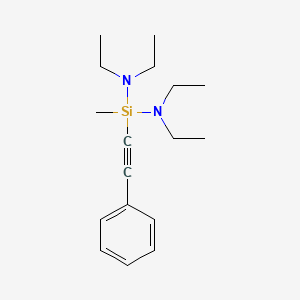
![2-({[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane](/img/structure/B14527120.png)
